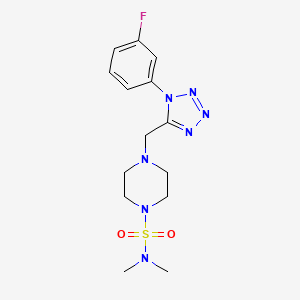

4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Description

Properties

IUPAC Name |

4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN7O2S/c1-19(2)25(23,24)21-8-6-20(7-9-21)11-14-16-17-18-22(14)13-5-3-4-12(15)10-13/h3-5,10H,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKZSYQYTAUWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a novel sulfonamide derivative featuring a tetrazole ring and a fluorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : The tetrazole ring is synthesized through cycloaddition reactions between azides and nitriles under acidic conditions.

- Introduction of the 3-Fluorophenyl Group : This is achieved via nucleophilic aromatic substitution reactions.

- Sulfamoylation : The sulfamoyl group is introduced using a sulfonamide derivative in the presence of a base.

- Final Modifications : Additional modifications may include acetylation or other functional group transformations to enhance biological activity.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The tetrazole and fluorophenyl moieties are believed to play crucial roles in modulating enzyme activity and receptor binding, potentially leading to various therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent. The mechanism is thought to involve inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves inducing apoptosis (programmed cell death) through the activation of caspases and modulation of apoptotic pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial properties.

-

Anticancer Activity Assessment :

- In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN6O3S |

| Molecular Weight | 372.38 g/mol |

| Antimicrobial MIC | 32 µg/mL |

| Anticancer IC50 (MCF-7) | 25 µM |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Insights

Tetrazole vs. Pyrazole Analogs :

- The tetrazole ring in the target compound offers superior metabolic stability compared to pyrazole derivatives (e.g., ), which are prone to oxidative degradation . However, pyrazole-sulfonamide hybrids (e.g., ) exhibit broader antibacterial spectra due to enhanced lipophilicity .

Substituent Position Effects :

- Meta-fluorine (target compound) vs. para-fluorine (): Meta-substitution may reduce steric hindrance in receptor binding compared to bulkier para-substituents (e.g., 4-methoxyphenyl in ) .

Sulfonamide Modifications: The N,N-dimethylsulfonamide group in the target compound improves solubility over non-alkylated analogs (e.g., tert-butyl derivatives in ) .

Synthetic Routes :

- The target compound’s synthesis likely follows the S-alkylation route described in –2, whereas analogs like 3ka () require iron-catalyzed multicomponent reactions, which are less scalable .

Key Research Findings

- Antiproliferative Activity : Tetrazole-piperazine sulfonamides with 4-substituted phenyl groups (e.g., 4-methoxy in ) show IC₅₀ values <10 μM in cancer cell lines, suggesting the target compound’s meta-fluorine substitution warrants similar testing .

- GPCR Modulation : Analogs like losartan and valsartan () highlight the piperazine-tetrazole scaffold’s relevance in angiotensin II receptor antagonism, though the target compound’s dimethylsulfonamide group may shift selectivity .

Q & A

Q. What are the standard synthetic protocols for preparing 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide, and how are intermediates characterized?

The synthesis involves multi-step reactions, starting with alkylation of the tetrazole ring followed by sulfonamide formation. Key steps include:

- Alkylation : Reacting 1-(3-fluorophenyl)-1H-tetrazole-5-methanol with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Sulfonamide Formation : Introducing the dimethylpiperazine-sulfonamide moiety via nucleophilic substitution, requiring pH control (~7–8) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates, while final product purity is confirmed via NMR (¹H/¹³C) and LC-MS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H NMR identifies protons on the tetrazole (δ 8.5–9.0 ppm) and piperazine (δ 2.5–3.5 ppm) moieties; ¹³C NMR confirms sulfonamide carbonyl (δ ~165 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~422) and fragmentation patterns .

- HPLC : Purity >95% is assessed using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological activities are hypothesized based on structural analogs?

Tetrazole-sulfonamide hybrids exhibit antimicrobial and kinase inhibitory properties. For example:

- Antimicrobial Activity : Fluorophenyl-tetrazole derivatives show MIC values of 2–8 µg/mL against S. aureus .

- Kinase Inhibition : Piperazine-sulfonamide scaffolds inhibit PI3Kδ (IC₅₀ ~50 nM) via hydrogen bonding with catalytic lysine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during alkylation?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the tetrazole nitrogen .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .

Q. How should researchers resolve contradictions in biological activity data across fluorophenyl-tetrazole derivatives?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-F vs. 4-F phenyl) using multivariate regression .

- Target Engagement Assays : Use surface plasmon resonance (SPR) to quantify binding affinity to kinases or microbial enzymes .

Q. What computational strategies predict metabolic stability and off-target interactions?

- ADMET Prediction : Tools like SwissADME assess metabolic sites (e.g., sulfonamide hydrolysis) and cytochrome P450 interactions .

- Molecular Dynamics (MD) : Simulate binding to hERG channels to evaluate cardiotoxicity risks .

Q. Which techniques isolate and characterize stereoisomers or regioisomers of this compound?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol to resolve enantiomers .

- X-ray Crystallography : Determine absolute configuration of crystals grown via vapor diffusion (e.g., ethanol/water) .

Q. How does pH influence the stability of the sulfonamide group in aqueous buffers?

- Degradation Studies : Monitor hydrolysis (HPLC) at pH 2–10; sulfonamides degrade rapidly below pH 3 (acid-catalyzed) and above pH 9 (base-catalyzed) .

- Stabilization Strategies : Use lyophilization or cyclodextrin encapsulation for long-term storage .

Q. What methods validate target engagement in cellular assays?

- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intracellular kinases by measuring protein thermal stability shifts .

- Knockout Models : CRISPR-Cas9 gene editing of putative targets (e.g., PI3Kδ) to assess activity loss .

Q. How can regioselectivity challenges in tetrazole alkylation be addressed?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer alkylation to the desired nitrogen .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side pathways under controlled microwave irradiation .

Methodological Guidelines

- Data Contradiction Resolution : Use Bland-Altman plots to compare bioactivity datasets and identify systematic biases .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS/MS .

- Crystallization Optimization : Screen 96-well plates with PEGs, salts, and organics to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.